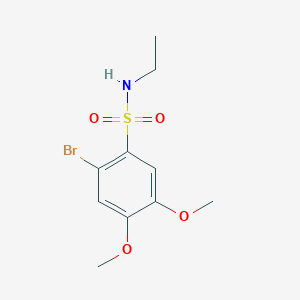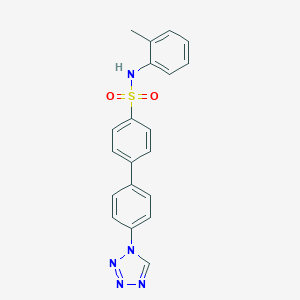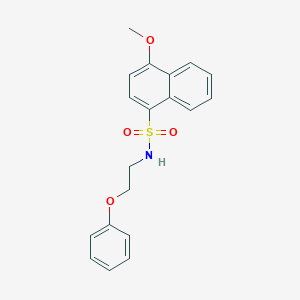![molecular formula C14H14BrNO4S2 B299741 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B299741.png)
5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide has anti-inflammatory and anti-cancer effects in vitro. It has also been shown to have antimicrobial activity against certain bacterial strains. However, further studies are needed to determine its potential in vivo effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide in lab experiments is its potential as a fluorescent probe for detecting metal ions. However, its limitations include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide. One area of interest is its potential as a therapeutic agent for inflammatory and cancerous conditions. Another area of interest is its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, further studies are needed to determine its potential toxicity and pharmacokinetics in vivo.
Synthesis Methods
The synthesis of 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide involves a series of chemical reactions. The starting material is 3-(1,3-dioxan-2-yl)aniline, which is reacted with 5-bromo-2-chlorothiophene to obtain 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-amine. This intermediate is then reacted with sulfuryl chloride to obtain the final product, 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide.
Scientific Research Applications
5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been investigated for its potential use as a fluorescent probe for detecting metal ions.
properties
Product Name |
5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide |
|---|---|
Molecular Formula |
C14H14BrNO4S2 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H14BrNO4S2/c15-12-5-6-13(21-12)22(17,18)16-11-4-1-3-10(9-11)14-19-7-2-8-20-14/h1,3-6,9,14,16H,2,7-8H2 |
InChI Key |
HSRFLHKCBPHEOD-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)Br |
Canonical SMILES |
C1COC(OC1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)

![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)



![4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299685.png)